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Compound of Interest |

Compound Name: BRD2879
CAS No.: 1304750-47-7
Cat. No.: B606345
. J

Compound Identity: BRD2879 (Broad Institute) Target: Mutant Isocitrate Dehydrogenase 1
(IDH1-R132H) Mechanism: Allosteric inhibition preventing the reduction of

-ketoglutarate (
-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).

1. CRITICAL APPLICATION NOTE: BRD2879 was originally characterized as a chemical
probe for in vitro use. Early characterization (Law et al., 2016) indicated that its high lipophilicity
and poor aqueous solubility significantly limit its bioavailability.

o Direct Implication: Standard aqueous formulations (e.g., PBS, simple methylcellulose
suspensions) will likely result in precipitation, poor absorption, and lack of efficacy.

o Strategic Recommendation: This protocol utilizes an Enhanced Solubilizing Vehicle to
maximize systemic exposure. However, researchers seeking robust tumor regression are
advised to run a parallel arm with an in vivo optimized analog (e.g., AGI-5198 or Ivosidenib)
as a positive control. The primary utility of BRD2879 in vivo is often for intratumoral
mechanistic validation or short-term pharmacodynamic (PD) studies rather than long-term
oral efficacy.

Compound Characteristics & Formulation Protocol
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Successful use of BRD2879 depends entirely on the formulation. You must create a stable
solution/suspension to prevent peritoneal irritation and ensure absorption.

Parameter Specification

Molecular Weight 571.71 g/mol

Solubility (In Vitro) DMSO (>10 mM); Water (<1 uM)
Primary Challenge Rapid precipitation in aqueous buffers.

Powder at -20°C; Stock solution (DMSO) at

Storage
-80°C.

Recommended Vehicle (Aggressive Solubilization)

This formulation uses co-solvents and surfactants to maintain solubility.
o Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.
e Preparation Steps:

o Dissolve BRD2879 powder completely in 100% DMSO (10% of final volume).
Vortex/sonicate until clear.

o Add PEG400 (40% of final volume) and vortex. The solution should warm slightly; ensure
it remains clear.

o Add Tween 80 (5% of final volume) and mix gently.
o Slowly add warm (37°C) Saline (45% of final volume) dropwise while vortexing.

o QC Check: If the solution turns milky/cloudy immediately, sonicate. If precipitation persists,
the dose is too high for the solubility limit (likely >30 mg/kg will precipitate).

Experimental Design: IDH1-Mutant Xenograft
A. Model Selection
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To test BRD2879, you must use a cell line dependent on the IDH1-R132H mutation for 2-HG

production.
. . Growth
Cell Line Origin IDH Status o Notes
Kinetics
Gold standard for
) Endogenous ) endogenous
HT1080 Fibrosarcoma Aggressive
IDH1 R132C IDH1 mutant
models.
Requires
) Engineered selection
U87-IDH1 Glioblastoma Moderate o )
R132H antibiotics during
culture.
Engineered Good for rapid
HCT116-IDH1 Colorectal Fast )
R132H PD screening.

B. Mechanism of Action & Biomarker Strategy

The efficacy of BRD2879 is not measured solely by tumor volume but by the suppression of 2-
HG.
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Figure 1: Mechanism of BRD2879. It selectively inhibits the mutant enzyme's neomorphic
ability to convert a-KG to 2-HG, thereby restoring epigenetic regulation.

Step-by-Step In Vivo Protocol
Phase 1: The "Go/No-Go" PK Pilot (Mandatory)

Because of the known solubility issues, you must verify exposure before committing to a 4-
week efficacy study.

e Animals: 3 Non-tumor bearing mice (Strain: CD-1 or same as xenograft host).

Dose: 30 mg/kg, Intraperitoneal (IP).

Sampling: Collect plasma at 0.5h, 2h, and 6h post-dose.

Analysis: LC-MS/MS.

Decision Gate: If plasma concentration (
) <
(approx 1-2 uM) or clearance is too rapid (

< 1h), STOP. Switch to intratumoral injection or a different compound.

Phase 2: Xenograft Efficacy Study

Step 1: Cell Implantation

e Harvest HT1080 or U87-IDH1 cells in exponential growth phase.
e Resuspend in 50% PBS / 50% Matrigel (Corning).

e Inoculum:

cells per mouse.

o Site: Subcutaneous right flank of NOD/SCID or Athymic Nude mice (6-8 weeks old).
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Step 2: Randomization

e Monitor tumor growth until volume reaches 150—-200 mm3 (approx. 10-14 days).

e Randomize mice into groups (n=8-10) to ensure equal average starting volumes.

Step 3: Dosing Regimen

» Route: Intraperitoneal (IP) is preferred over Oral Gavage (PO) for BRD2879 to avoid Gl
precipitation issues, though PO can be attempted if the vehicle is stable.

e Frequency: Twice Daily (BID) is likely required due to short half-life.

e Groups:

[¢]

Vehicle Control (10% DMSO/40% PEG/5% Tween/Saline).

[¢]

BRD2879 Low Dose (15 mg/kg BID).

[e]

BRD2879 High Dose (30-50 mg/kg BID) — Watch for toxicity/weight loss.

o Positive Control (AGI-5198 at 45 mg/kg daily).

Step 4: Monitoring

e Tumor Volume: Measure with calipers 3x/week (

).

» Body Weight: Measure daily. >15% weight loss mandates dose reduction.

Step 5: Terminal Harvest (Pharmacodynamics)

o Timing: Sacrifice mice 2-4 hours after the final dose to capture peak inhibition.

e Tissue Collection:

o Tumor: Flash freeze in liquid nitrogen immediately (CRITICAL for metabolite stability).
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o Plasma: Collect for PK correlation.

Data Analysis: The 2-HG Readout

The definitive proof of BRD2879 activity is the reduction of 2-HG levels in the tumor tissue, not
just tumor shrinkage (which may take weeks).

Protocol for 2-HG Extraction:

Homogenize 20-50 mg frozen tumor tissue in 80% cold methanol.

Centrifuge at 14,000 x g for 20 min at 4°C.

Collect supernatant.

Analyze via LC-MS/MS (Targeted metabolomics).

Normalization: Normalize 2-HG levels to total protein or genomic DNA.

Success Criteria:

o Target Engagement: >50% reduction in Tumor 2-HG levels compared to Vehicle.
o Efficacy: Statistically significant inhibition of tumor growth (%TGI > 50%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

